molecular formula C14H12BrN5O B2571648 (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide CAS No. 477710-17-1

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide

Cat. No.: B2571648
CAS No.: 477710-17-1
M. Wt: 346.188
InChI Key: MOSLIBQYRZZDES-QGOAFFKASA-N
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Description

The compound (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide is a complex organic molecule featuring a brominated aniline group, a dimethylpyrazole moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-bromoaniline and 3,5-dimethylpyrazole.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromoaniline with an appropriate acylating agent to introduce the ethanimidoyl group.

    Cyclization: The intermediate is then subjected to cyclization with 3,5-dimethylpyrazole under controlled conditions to form the desired compound.

    Introduction of Cyanide Group: Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrazole moieties.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amino derivatives are common products.

    Substitution: Various substituted aniline derivatives can be obtained.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Biological Probes: Can be used in the development of probes for studying biological systems.

Medicine

    Drug Development: Its structure suggests potential as a lead compound for developing new pharmaceuticals, particularly in oncology and neurology.

Industry

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Could be explored as a precursor for agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated aniline moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-(2-chloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
  • (1E)-N-(2-fluoroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide

Uniqueness

The presence of the bromine atom in (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O/c1-9-7-10(2)20(19-9)14(21)13(8-16)18-17-12-6-4-3-5-11(12)15/h3-7,17H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSLIBQYRZZDES-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2Br)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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